

An In-depth Technical Guide to 4-Methylumbelliferyl- β -D-galactopyranoside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylumbelliferyl-galactopyranoside

Cat. No.: B014184

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylumbelliferyl- β -D-galactopyranoside (4-MUG), a widely used fluorogenic substrate for the detection of β -galactosidase activity. This document details its chemical and physical properties, experimental protocols for its use, and its applications in research and drug development.

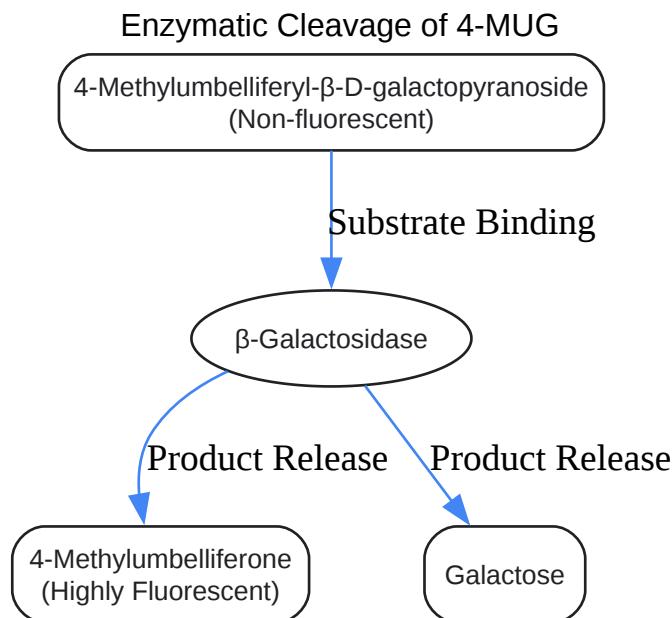
Core Concepts and Properties

4-Methylumbelliferyl- β -D-galactopyranoside is a derivative of coumarin, a class of organic compounds known for their fluorescent properties.^{[1][2]} In its glycosidically bound form, 4-MUG is essentially non-fluorescent. However, upon enzymatic cleavage by β -galactosidase, it releases the highly fluorescent product 4-methylumbelliferone (4-MU).^{[3][4]} This property makes it an exceptionally sensitive substrate for quantifying β -galactosidase activity.^[4]

Chemical and Physical Properties of 4-Methylumbelliferyl- β -D-galactopyranoside

The key chemical and physical characteristics of 4-MUG are summarized in the table below.

Property	Value
IUPAC Name	4-methyl-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one[2]
Synonyms	4-MUG, MUGal, 4-Methylumbelliferyl-β-D-galactoside[5][6]
CAS Number	6160-78-7[2]
Molecular Formula	C ₁₆ H ₁₈ O ₈ [2]
Molecular Weight	338.31 g/mol [2]
Appearance	White to off-white powder
Solubility	Soluble in DMSO (up to 115 mg/mL, slowly), DMF (12 mg/mL), and pyridine (10 mg/mL). Sparingly soluble in water (0.21 mg/mL at 24°C).
Storage	Store at -20°C, protected from light.[7][8] Stock solutions in DMSO can be stored at -20°C for at least one month, or at -80°C for up to six months.[1]


Fluorescent Properties of the Hydrolysis Product: 4-Methylumbelliferone (4-MU)

The utility of 4-MUG as a substrate is entirely dependent on the fluorescent properties of its cleavage product, 4-methylumbelliferone. The fluorescence of 4-MU is highly pH-dependent, with its intensity significantly increasing at alkaline pH.[9][10]

Property	Value
Excitation Maximum (λ_{ex})	pH-dependent: ~330 nm at pH 4.6, ~370 nm at pH 7.4, and ~385 nm at pH 10.4. [5] [11] A commonly used excitation wavelength is 365 nm. [3] [4]
Emission Maximum (λ_{em})	Between 445-454 nm. [5] [11] A typical emission wavelength for measurement is 455-460 nm. [3] [4]
Optimal pH for Fluorescence	Maximum fluorescence intensity is observed at a pH greater than 10. [9]
Appearance	Colorless at neutral pH, exhibits blue fluorescence at alkaline pH. [9]

Mechanism of Action: Enzymatic Hydrolysis

The fundamental principle of a 4-MUG-based assay is the enzymatic hydrolysis of the substrate by β -galactosidase. This reaction cleaves the β -glycosidic bond, separating the galactose moiety from the fluorescent 4-methylumbellif erone.

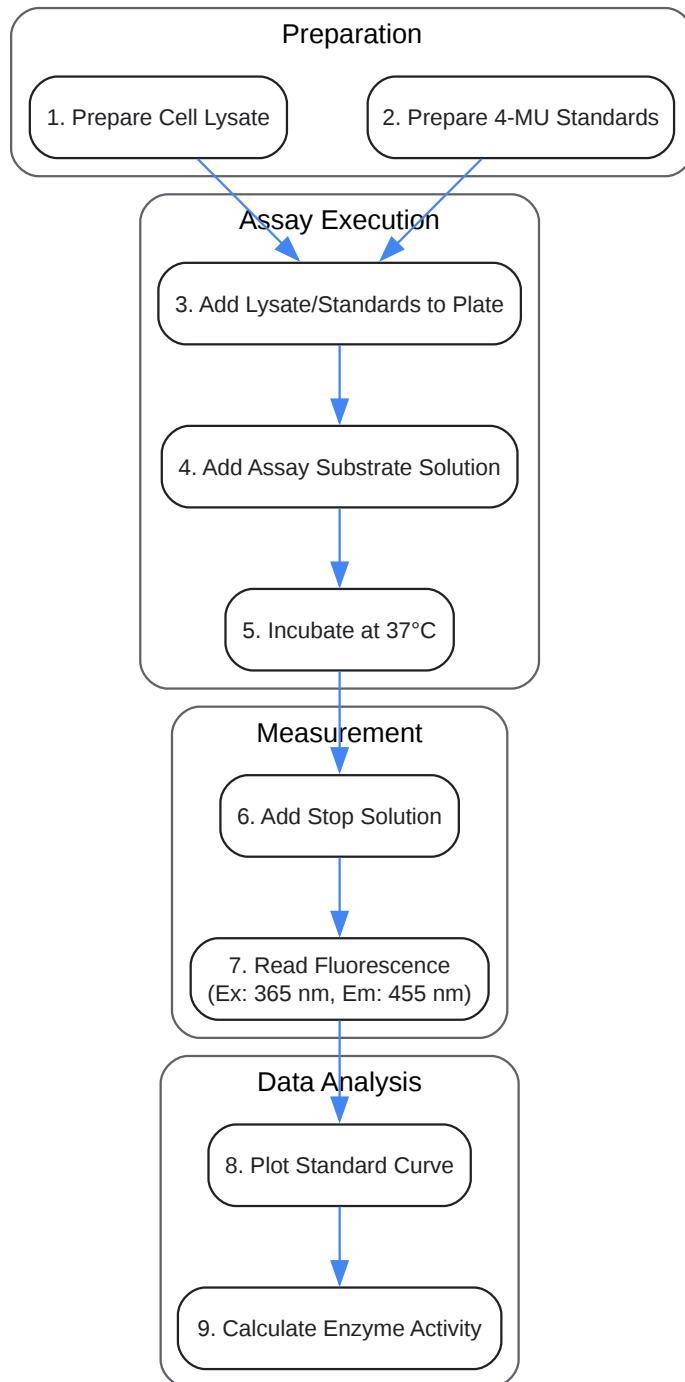
[Click to download full resolution via product page](#)

Caption: Enzymatic hydrolysis of 4-MUG by β -galactosidase.

Experimental Protocols

This section provides a detailed methodology for a standard fluorometric β -galactosidase assay using 4-MUG in a 96-well plate format, suitable for cell lysates.

Reagent Preparation


- **Lysis Buffer (1X):** A common lysis buffer consists of 25 mM HEPES (pH 7.4) with 2.5 mM CHAPS. Prepare a 5X stock and dilute with deionized water before use.^[12] Alternatively, other standard cell lysis buffers compatible with enzymatic assays can be used.
- **Assay Buffer (2X):** 200 mM sodium phosphate buffer (pH 7.3), 2 mM $MgCl_2$, and 100 mM β -mercaptoethanol.^[12] The optimal pH for the enzymatic reaction may vary depending on the source of the β -galactosidase and should be optimized accordingly.

- 4-MUG Stock Solution (34 mM): Dissolve 11.4 mg of 4-MUG in 1 mL of DMSO.[12] Store aliquots at -20°C or -80°C, protected from light.[1]
- Assay Substrate Solution: Immediately before use, dilute the 4-MUG stock solution into the 2X Assay Buffer. For example, add 25 μ L of 34 mM 4-MUG stock solution to 0.5 mL of 2X Assay Buffer.[12] This results in a final concentration of approximately 0.85 mM 4-MUG in the reaction mixture.
- Stop Solution (1X): 0.2 M Glycine-NaOH, pH 10.7 or 1 M Sodium Carbonate.[12][13] Prepare from a concentrated stock and store at room temperature.
- 4-MU Standard Stock Solution (1 mM): Dissolve 2.0 mg of 4-methylumbellifерone in 10 mL of deionized water.[12] This will be used to generate a standard curve.

Experimental Workflow

The following diagram outlines the key steps in a typical β -galactosidase assay using 4-MUG.

Experimental Workflow for 4-MUG Assay

[Click to download full resolution via product page](#)

Caption: A typical workflow for a fluorometric enzyme assay.

Assay Procedure

- Prepare 4-MU Standard Curve:
 - Perform serial dilutions of the 1 mM 4-MU standard stock solution in lysis buffer to obtain concentrations ranging from 0 to 100 nM.
 - Add 100 μ L of each standard dilution to separate wells of a black, clear-bottom 96-well plate.
 - Add 100 μ L of the stop solution to each standard well.
- Prepare Samples and Controls:
 - Add 20-50 μ L of cell lysate per well. Include a "no enzyme" control containing only lysis buffer.
 - Adjust the volume in each well to 100 μ L with 1X Lysis Buffer.
- Initiate the Reaction:
 - Add 100 μ L of the freshly prepared Assay Substrate Solution to each sample and control well to start the reaction.
- Incubation:
 - Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
- Stop the Reaction:
 - Add 100 μ L of Stop Solution to each sample and control well. This will halt the enzymatic reaction and raise the pH to maximize the fluorescence of the 4-MU product.
- Fluorescence Measurement:
 - Read the fluorescence on a plate reader with excitation set to ~365 nm and emission to ~455 nm.[12]

Data Analysis

- Standard Curve: Plot the fluorescence intensity of the 4-MU standards against their known concentrations. Perform a linear regression to obtain the equation of the line.
- Calculate 4-MU Produced: Use the standard curve equation to convert the fluorescence readings of your samples into the concentration or amount of 4-MU produced.
- Determine Enzyme Activity: Calculate the β -galactosidase activity, typically expressed as pmol of 4-MU produced per minute per mg of total protein in the lysate.

Applications in Research and Drug Development

The high sensitivity and reliability of the 4-MUG assay have made it a valuable tool in various scientific disciplines.

Reporter Gene Assays

β -galactosidase, encoded by the lacZ gene, is a common reporter gene used in molecular biology to study gene expression.[\[14\]](#)[\[15\]](#) In these assays, the lacZ gene is placed under the control of a promoter or regulatory element of interest. The level of β -galactosidase activity, as measured by the hydrolysis of 4-MUG, directly correlates with the transcriptional activity of the promoter.[\[15\]](#) This application is crucial for:

- Promoter and enhancer analysis.[\[14\]](#)
- Studying the effects of transcription factors.
- Monitoring transfection efficiency.[\[14\]](#)

Drug Discovery and High-Throughput Screening

In the context of drug development, reporter gene assays are essential for identifying and characterizing new therapeutic compounds.[\[16\]](#) The 4-MUG assay can be adapted for high-throughput screening (HTS) to identify small molecules that modulate the expression of a target gene.[\[15\]](#) By linking a promoter of interest to the lacZ gene, researchers can screen large compound libraries for molecules that either activate or inhibit gene expression, which is indicated by a change in fluorescence.[\[16\]](#) This approach is valuable for:

- Identifying novel drug candidates.
- Elucidating the mechanism of action of known drugs.
- Assessing the pharmacodynamics of a compound.[\[16\]](#)

Microbiology and Diagnostics

4-MUG is also used in microbiology for the rapid detection of coliform bacteria, such as *E. coli*, which produce β -galactosidase.[\[17\]](#) Furthermore, assays based on 4-MUG and its derivatives are employed in the diagnosis of certain lysosomal storage diseases, such as GM1 gangliosidosis and Morquio B disease, which are characterized by deficient acid β -galactosidase activity.[\[13\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Methylumbelliferyl beta-D-galactopyranoside | C16H18O8 | CID 93577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. goldbio.com [goldbio.com]
- 8. 4-Methylumbelliferyl-beta-D-galactopyranoside [gbiosciences.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Determination of Acid β -Galactosidase Activity: Methodology and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beta-galactosidase assay and LacZ vectors [takarabio.com]
- 15. β -Galactosidase Assay: Scientific Insights and Industrial Applications - Amerigo Scientific [amerigoscientific.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Glycosynth - 4-Methylumbelliferyl beta-D-galactopyranoside [glycosynth.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methylumbelliferyl- β -D-galactopyranoside]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014184#what-is-4-methylumbelliferyl-galactopyranoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com